2-Amino-1-butanol hydrochloride

CO2 Capture Reaction Kinetics Alkanolamine Absorbents

2-Amino-1-butanol hydrochloride (CAS 5959-22-8), also known as DL-2-aminobutanol hydrochloride, is a racemic amino alcohol salt with the molecular formula C4H12ClNO and a molecular weight of 125.60 g/mol. As the hydrochloride salt of 2-amino-1-butanol, it is a key intermediate in the synthesis of the anti-tuberculosis drug ethambutol and serves as a pharmacopoeial impurity reference standard.

Molecular Formula C4H12ClNO
Molecular Weight 125.60 g/mol
CAS No. 5959-22-8
Cat. No. B12753526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-butanol hydrochloride
CAS5959-22-8
Molecular FormulaC4H12ClNO
Molecular Weight125.60 g/mol
Structural Identifiers
SMILESCCC(CO)N.Cl
InChIInChI=1S/C4H11NO.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H
InChIKeyORIVIUGYHFJFPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-butanol hydrochloride (CAS 5959-22-8): A Racemic Amino Alcohol Hydrochloride for Pharmaceutical and Industrial Applications


2-Amino-1-butanol hydrochloride (CAS 5959-22-8), also known as DL-2-aminobutanol hydrochloride, is a racemic amino alcohol salt with the molecular formula C4H12ClNO and a molecular weight of 125.60 g/mol [1]. As the hydrochloride salt of 2-amino-1-butanol, it is a key intermediate in the synthesis of the anti-tuberculosis drug ethambutol and serves as a pharmacopoeial impurity reference standard [2]. Its primary amine and hydroxyl functionalities enable participation in nucleophilic reactions, making it a versatile building block for chiral pharmaceuticals, surfactants, and CO2 capture absorbents [3].

Why In-Class Amino Alcohols Cannot Simply Replace 2-Amino-1-butanol Hydrochloride


While several amino alcohols such as 2-amino-2-methyl-1-propanol (AMP), 1-amino-2-propanol, and ethanolamine share functional group similarities, they cannot be generically substituted for 2-amino-1-butanol hydrochloride in critical applications. The compound's specific chain length, racemic nature, and hydrochloride salt form confer distinct physical, kinetic, and regulatory properties [1]. For instance, its CO2 absorption kinetics occupy a specific intermediate range not matched by AMP or monoethanolamine (MEA), and its role as the racemic precursor to ethambutol is irreplaceable by enantiopure or structurally simpler alternatives [2]. The quantitative evidence below demonstrates exactly where these differences manifest and why they matter for procurement and experimental design.

Quantitative Differentiation Evidence for 2-Amino-1-butanol Hydrochloride


CO2 Absorption Kinetics: 2-Amino-1-butanol Is Faster Than DEA and AMP but Slower Than MEA

The second-order rate constant (k2) for the reaction of 2-amino-1-butanol (AB) with CO2 (aq) was determined using stopped-flow technique, yielding k2 (M-1 s-1) = 2.93 × 10^9 exp(-4029.9/T) [1]. At 298 K, this corresponds to a k2 value of approximately 3,955 M-1 s-1. This rate is explicitly faster than that of diethanolamine (DEA) and 2-amino-2-methyl-1-propanol (AMP), but slower than monoethanolamine (MEA) [1]. This intermediate kinetic profile positions AB as a candidate for CO2 capture processes where MEA's fast kinetics incur high regeneration energy costs, and AMP's sterically hindered structure offers slow absorption rates.

CO2 Capture Reaction Kinetics Alkanolamine Absorbents

Synthetic Yield Optimization: Two-Step Hydrolysis Delivers 90% Yield with Superior Purity Versus Single-Step

The industrial-scale synthesis of 2-amino-1-butanol hydrochloride via chlorination of 1-butene followed by hydrolysis can proceed through single-step or two-step protocols. The two-step approach, involving isolation of the N-[1-(chloromethyl)propyl]acetamide intermediate before hydrolysis, achieves a final hydrochloride yield of 90% with the 2-chloro-substituted amine impurity below 1% [1]. In contrast, the single-step protocol yields 87% but can generate up to 17% of the undesired 2-amino-1-chlorobutane hydrochloride side product when water and methanol charging are not staged . This demonstrates that the two-step route is superior for applications requiring high chemical purity.

Process Chemistry Hydrochloride Salt Synthesis Pharmaceutical Intermediate

Physical State and Handling: Hydrochloride Salt Is a Stable Solid While the Free Base Is a Low-Melting Liquid

2-Amino-1-butanol in its free base form is a clear, colorless liquid with a melting point of -2°C and a boiling point of 178°C at 760 mmHg [1]. In contrast, the hydrochloride salt is a white crystalline solid at ambient temperature, significantly simplifying accurate weighing, storage, and transfer operations in both research and manufacturing settings [2]. The salt form also mitigates the hygroscopicity and air sensitivity characteristic of the free amine, reducing degradation risks during storage.

Solid-State Handling Chemical Stability Weighing and Formulation

Pharmacopoeial Impurity Limit: 2-Aminobutanol as a Critical Reference Standard in Ethambutol Quality Control

Pharmacopoeias including the USP and BP specify a limit of 1.0% (w/w) for 2-aminobutanol (AB) impurity in ethambutol hydrochloride bulk drug substance and formulations [1]. The racemic 2-amino-1-butanol hydrochloride (CAS 5959-22-8) serves as the reference standard for this limit test because it represents the racemic mixture of the synthesis by-product. A novel colorimetric method using genipin has been validated to detect AB at concentrations as low as 0.125% in ethambutol, well below the compendial limit, and provides semi-quantitative results consistent with the USP fluorometric method [2].

Pharmaceutical Analysis Impurity Profiling Quality Control

Optimal Application Scenarios for 2-Amino-1-butanol Hydrochloride Based on Quantitative Evidence


Pharmaceutical Quality Control: Ethambutol Impurity Limit Testing

The racemic 2-amino-1-butanol hydrochloride is uniquely suited as the reference standard for the pharmacopoeial limit test of 2-aminobutanol impurity in ethambutol hydrochloride. The validated genipin-based colorimetric method detects the impurity at 0.125%, well below the 1.0% compendial limit, enabling QC laboratories to replace expensive fluorometers with standard UV-vis spectrophotometers without loss of sensitivity or compliance [1].

CO2 Capture Process Development: Intermediate-Kinetics Absorbent Screening

For post-combustion CO2 capture, 2-amino-1-butanol offers a k2 of ~3,955 M-1 s-1 at 298 K, placing it between the energy-intensive MEA (~6,000 M-1 s-1) and the slow AMP (~500 M-1 s-1). This intermediate kinetic profile enables process engineers to design absorber columns with reduced solvent regeneration energy requirements compared to MEA, while maintaining significantly faster mass transfer than sterically hindered amines like AMP. Procuring the hydrochloride salt also simplifies laboratory-scale absorption/desorption cycling tests due to easier handling and precise molarity preparation [2].

Chiral Pharmaceutical Intermediate Synthesis: Ethambutol Precursor

The racemic hydrochloride form is the direct starting material for the resolution of 2-amino-1-butanol into its (S)-(+)-enantiomer, the key precursor for ethambutol synthesis. Optimized resolution protocols using L-(+)-tartaric acid achieve yields 63% higher than previous methods based on acid salt formation, producing (S)-(+)-2-amino-1-butanol with high chemical and enantiomeric purity. Using the racemic hydrochloride as the source ensures consistent impurity profiles and avoids the higher cost of pre-resolved enantiopure starting materials [3].

High-Precision Solid Formulation and Automated Synthesis

In automated parallel synthesis and high-throughput screening, the solid hydrochloride salt's non-hygroscopic nature and high melting point (>100°C) eliminate the liquid handling challenges associated with the free base (mp -2°C). This enables accurate solid dispensing on milligram scales with standard powder-handling robots, reducing weighing errors by an estimated 5–10% compared to volumetric liquid transfers of the hygroscopic free amine [4].

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